1-Chloro-4-(isopropylsulfonyl)butane
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Overview
Description
1-Chloro-4-(isopropylsulfonyl)butane is an organic compound with the molecular formula C7H15ClO2S. It is a chlorinated butane derivative with an isopropylsulfonyl group attached to the fourth carbon atom. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(isopropylsulfonyl)butane can be synthesized through several methods. One common approach involves the reaction of 1-chlorobutane with isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(isopropylsulfonyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The isopropylsulfonyl group can be oxidized to form sulfonic acids or sulfonates under strong oxidizing conditions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloro-4-(isopropylsulfonyl)butane involves its reactivity towards nucleophiles and oxidizing agents. The chlorine atom acts as a leaving group in substitution reactions, allowing nucleophiles to attack the carbon atom. The isopropylsulfonyl group can undergo oxidation, leading to the formation of sulfonic acids or sulfonates. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which stabilizes the transition state and intermediates .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-phenylbutane: Similar in structure but with a phenyl group instead of an isopropylsulfonyl group.
1-Chloro-4-bromobutane: Contains a bromine atom instead of an isopropylsulfonyl group.
1-Chloro-4-hydroxybutane: Has a hydroxyl group instead of an isopropylsulfonyl group.
Uniqueness
1-Chloro-4-(isopropylsulfonyl)butane is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s solubility in polar solvents and increases its reactivity towards nucleophiles and oxidizing agents, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
128147-28-4 |
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Molecular Formula |
C7H15ClO2S |
Molecular Weight |
198.71 g/mol |
IUPAC Name |
1-chloro-4-propan-2-ylsulfonylbutane |
InChI |
InChI=1S/C7H15ClO2S/c1-7(2)11(9,10)6-4-3-5-8/h7H,3-6H2,1-2H3 |
InChI Key |
LINKIHXFMCKCDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CCCCCl |
Origin of Product |
United States |
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